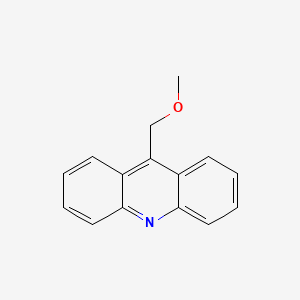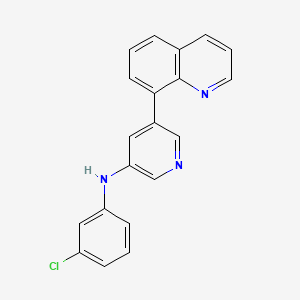
N(6)-Methyl-3'-deoxy-5'-adenylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-Methyl-3’-deoxy-5’-adenylic acid is a modified nucleotide that plays a significant role in various biological processes It is a derivative of adenylic acid, where the adenine base is methylated at the N(6) position and the ribose sugar is deoxygenated at the 3’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(6)-Methyl-3’-deoxy-5’-adenylic acid typically involves multiple steps, starting from adenosine. The first step is the methylation of the adenine base at the N(6) position, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The next step involves the deoxygenation of the ribose sugar at the 3’ position, which can be accomplished using selective reduction methods. Common reagents for this step include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Industrial Production Methods
Industrial production of N(6)-Methyl-3’-deoxy-5’-adenylic acid may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as specific enzymes that can catalyze the methylation and deoxygenation reactions with high specificity and yield. Another method involves the use of automated solid-phase synthesis, which allows for the rapid and efficient production of modified nucleotides.
Analyse Des Réactions Chimiques
Types of Reactions
N(6)-Methyl-3’-deoxy-5’-adenylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the adenine base or the ribose sugar, resulting in reduced forms of the compound.
Substitution: The methyl group at the N(6) position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of N(6)-formyl-3’-deoxy-5’-adenylic acid, while reduction of the adenine base can produce dihydro derivatives.
Applications De Recherche Scientifique
N(6)-Methyl-3’-deoxy-5’-adenylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is studied for its role in epigenetic regulation, particularly in the context of RNA modifications and gene expression.
Medicine: It has potential therapeutic applications in the development of antiviral and anticancer drugs, as well as in the design of diagnostic tools.
Industry: The compound is used in the production of nucleic acid-based sensors and biosensors for detecting various biomolecules.
Mécanisme D'action
The mechanism of action of N(6)-Methyl-3’-deoxy-5’-adenylic acid involves its interaction with specific molecular targets and pathways. The methylation at the N(6) position can affect the binding affinity of the nucleotide to proteins and enzymes, influencing processes such as RNA stability, translation, and splicing. The deoxygenation at the 3’ position can alter the overall structure and function of the nucleotide, impacting its incorporation into nucleic acids and its recognition by cellular machinery.
Comparaison Avec Des Composés Similaires
N(6)-Methyl-3’-deoxy-5’-adenylic acid can be compared with other similar compounds, such as:
N(6)-Methyladenosine: This compound is similar in structure but lacks the deoxygenation at the 3’ position. It is a well-known RNA modification involved in various regulatory processes.
3’-Deoxyadenosine: This compound lacks the methylation at the N(6) position but has the deoxygenation at the 3’ position. It is used in the study of DNA and RNA synthesis.
N(6)-Methyl-2’-deoxyadenosine: This compound has both the methylation at the N(6) position and the deoxygenation at the 2’ position, making it a useful analog for studying DNA modifications.
The uniqueness of N(6)-Methyl-3’-deoxy-5’-adenylic acid lies in its combined modifications, which provide distinct properties and functionalities that are valuable for various research applications.
Propriétés
Numéro CAS |
4362-94-1 |
|---|---|
Formule moléculaire |
C11H16N5O6P |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O6P/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(22-11)3-21-23(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 |
Clé InChI |
XDAJGRLYHTUJCV-MVKOHCKWSA-N |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)O)O |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)





![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
